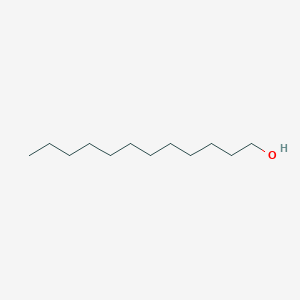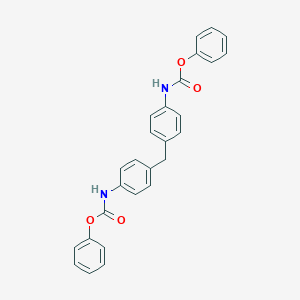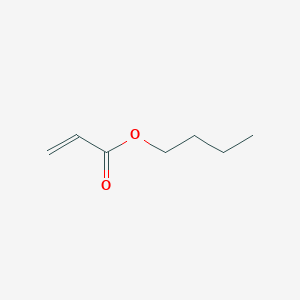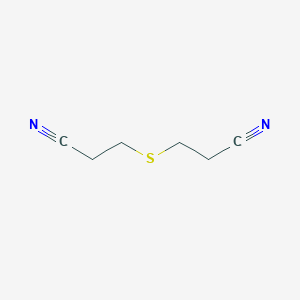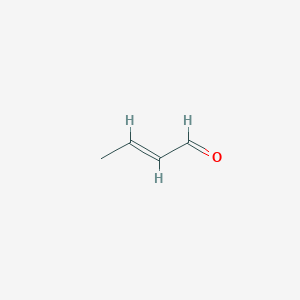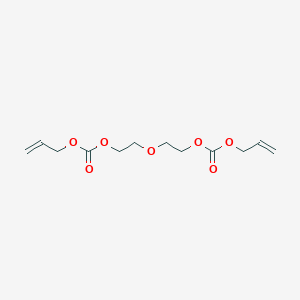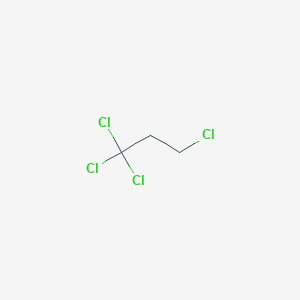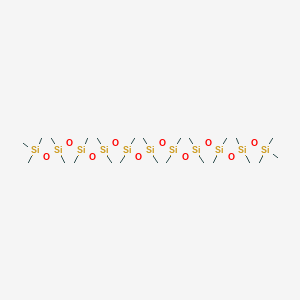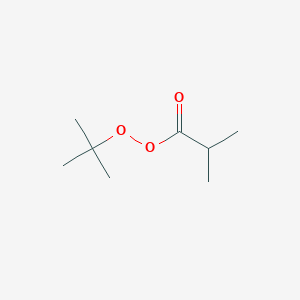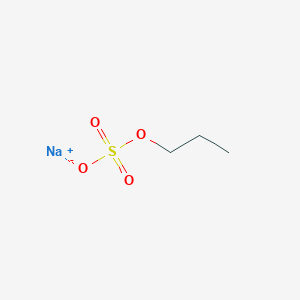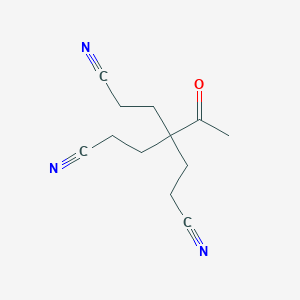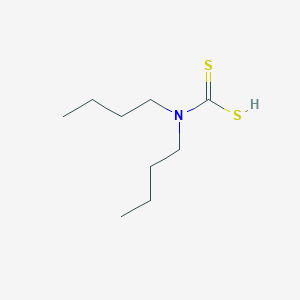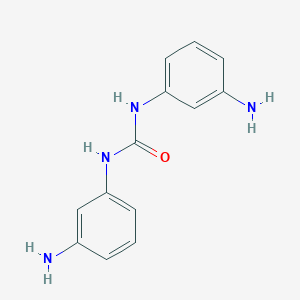
1,3-Bis(3-aminophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(3-aminophenyl)urea, also known as BAPU, is a chemical compound that has been widely used in scientific research for its unique properties and potential applications. BAPU is a derivative of urea and is composed of two 3-aminophenyl groups attached to a central urea molecule.
Mécanisme D'action
The mechanism of action of 1,3-Bis(3-aminophenyl)urea is not fully understood, but it is believed to involve the formation of hydrogen bonds and π-π interactions with other molecules. 1,3-Bis(3-aminophenyl)urea can also interact with metal ions through coordination bonds. These interactions can lead to changes in the electronic and optical properties of 1,3-Bis(3-aminophenyl)urea, which can be exploited for sensing applications.
Effets Biochimiques Et Physiologiques
There is limited information on the biochemical and physiological effects of 1,3-Bis(3-aminophenyl)urea. However, studies have shown that 1,3-Bis(3-aminophenyl)urea is not toxic to cells and has low cytotoxicity. 1,3-Bis(3-aminophenyl)urea has also been shown to have antibacterial and antifungal properties, which may be useful in the development of new antimicrobial agents.
Avantages Et Limitations Des Expériences En Laboratoire
1,3-Bis(3-aminophenyl)urea has several advantages for lab experiments, including its high purity and solubility in organic solvents. 1,3-Bis(3-aminophenyl)urea is also stable under a wide range of conditions, making it suitable for use in various experimental setups. However, 1,3-Bis(3-aminophenyl)urea is relatively expensive compared to other compounds, which may limit its use in some research projects.
Orientations Futures
There are several future directions for research on 1,3-Bis(3-aminophenyl)urea. One area of interest is the development of 1,3-Bis(3-aminophenyl)urea-based sensors for the detection of environmental pollutants and toxic substances. Another area of research is the synthesis of 1,3-Bis(3-aminophenyl)urea derivatives with enhanced properties, such as increased sensitivity or selectivity for specific analytes. 1,3-Bis(3-aminophenyl)urea may also have potential applications in the fields of drug delivery and biomedicine, although further studies are needed to explore these possibilities.
Conclusion
In conclusion, 1,3-Bis(3-aminophenyl)urea is a versatile and promising compound that has been extensively studied for its potential applications in various scientific fields. 1,3-Bis(3-aminophenyl)urea has unique properties that make it suitable for use in the development of sensors, polymers, and other compounds. While there is still much to be learned about the mechanism of action and potential applications of 1,3-Bis(3-aminophenyl)urea, it is clear that this compound has significant potential for future research and development.
Méthodes De Synthèse
The synthesis of 1,3-Bis(3-aminophenyl)urea involves the reaction of 3-aminophenyl isocyanate with urea in the presence of a catalyst. The resulting product is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The purity of 1,3-Bis(3-aminophenyl)urea can be determined by high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
1,3-Bis(3-aminophenyl)urea has been extensively studied for its potential applications in various scientific fields. One of the most notable applications of 1,3-Bis(3-aminophenyl)urea is in the development of sensors for the detection of heavy metals and other toxic substances. 1,3-Bis(3-aminophenyl)urea can form complexes with metal ions, which can be detected by fluorescence spectroscopy or electrochemical methods. 1,3-Bis(3-aminophenyl)urea has also been used as a building block for the synthesis of other compounds, such as dendrimers and polymers.
Propriétés
Numéro CAS |
101-22-4 |
|---|---|
Nom du produit |
1,3-Bis(3-aminophenyl)urea |
Formule moléculaire |
C13H14N4O |
Poids moléculaire |
242.28 g/mol |
Nom IUPAC |
1,3-bis(3-aminophenyl)urea |
InChI |
InChI=1S/C13H14N4O/c14-9-3-1-5-11(7-9)16-13(18)17-12-6-2-4-10(15)8-12/h1-8H,14-15H2,(H2,16,17,18) |
Clé InChI |
IKLYNYSRJGANON-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)N)N |
SMILES canonique |
C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)N)N |
Synonymes |
N,N'-bis(3-aminophenyl)urea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



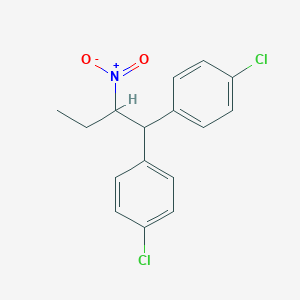
![Benzo[A]indeno[1,2,3-FG]aceanthrylene](/img/structure/B89628.png)
